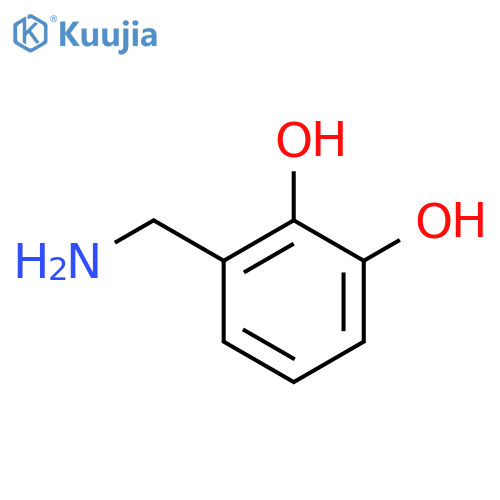Cas no 71412-23-2 (1,2-Benzenediol,3-(aminomethyl)-)

71412-23-2 structure
商品名:1,2-Benzenediol,3-(aminomethyl)-
1,2-Benzenediol,3-(aminomethyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenediol,3-(aminomethyl)-
- 3-(aminomethyl)pyrocatechol
- 2,3-Dihydroxybenzylamine
- 3-(aminomethyl)-1,2-Benzenediol
- 3-(Aminomethyl)benzene-1,2-diol
- (1)-3-aminomethyl-(1-t-butoxycarbonyl)piperidine
- 1-N-BOC-3-(AMINOMETHYL)-PIPERIDINE
- 2,3-dihydroxybenzylamin
- 2.3-Dioxy-benzylamin
- 3-(Aminomethyl)-1-piperidinecarboxylic acid,1.1-dimethylethyl ester
- 3-(AMINOMETHYL)-N-BOC-PIPERIDINE
- 3-aminomethyl-1-(tert-butoxycarbonyl)piperidine
- 3-aminomethyl-pyrocatechol
- DL-3-AMINOMETHYL-1-N-BOC-PIPERIDINE
- t-butyl (S)-3aminomethyl-1-piperidinecarboxylate
- tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
- EN300-367238
- MFCD00870500
- CHEMBL2009539
- EINECS 275-429-1
- 71412-23-2
- AKOS010574513
- 4RK62SH433
- s10740
- DTXSID90221606
- A866449
- CS-0455116
- UNII-4RK62SH433
- SCHEMBL366656
- 1,2-BENZENEDIOL, 3-(AMINOMETHYL)-
- Brenzkatechin- Methylamin
- NCI60_002869
- NS00037200
- OALRPMSYTYFUEP-UHFFFAOYSA-N
- WCA41223
- 1,2-Benzenediol, 3-aminomethyl-
- DTXCID80144097
-
- MDL: MFCD00870500
- インチ: InChI=1S/C7H9NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H,4,8H2
- InChIKey: OALRPMSYTYFUEP-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)O)O)CN
計算された属性
- せいみつぶんしりょう: 139.06300
- どういたいしつりょう: 139.063
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 10
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 66.5A^2
じっけんとくせい
- 密度みつど: 1.309g/cm3
- ふってん: 314.4ºC at 760 mmHg
- フラッシュポイント: 143.9ºC
- 屈折率: 1.643
- PSA: 66.48000
- LogP: 1.25680
1,2-Benzenediol,3-(aminomethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB487214-1 g |
3-(Aminomethyl)pyrocatechol |
71412-23-2 | 1g |
€1,164.80 | 2023-04-20 | ||
| Enamine | EN300-367238-5.0g |
3-(aminomethyl)benzene-1,2-diol |
71412-23-2 | 95% | 5.0g |
$1469.0 | 2023-03-02 | |
| Alichem | A019086999-1g |
3-(Aminomethyl)benzene-1,2-diol |
71412-23-2 | 95% | 1g |
$495.00 | 2023-09-01 | |
| Enamine | EN300-367238-1.0g |
3-(aminomethyl)benzene-1,2-diol |
71412-23-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0231-5g |
3-(aminomethyl)-1,2-benzenediol |
71412-23-2 | 95% | 5g |
$1200 | 2023-09-07 | |
| eNovation Chemicals LLC | Y0988690-5g |
3-(aminomethyl)benzene-1,2-diol |
71412-23-2 | 95% | 5g |
$1500 | 2025-02-20 | |
| abcr | AB487214-250mg |
3-(Aminomethyl)pyrocatechol; . |
71412-23-2 | 250mg |
€894.10 | 2025-02-27 | ||
| A2B Chem LLC | AH22702-250mg |
3-(Aminomethyl)benzene-1,2-diol |
71412-23-2 | 95% | 250mg |
$305.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y0988690-5g |
3-(aminomethyl)benzene-1,2-diol |
71412-23-2 | 95% | 5g |
$1500 | 2025-03-01 | |
| abcr | AB487214-250 mg |
3-(Aminomethyl)pyrocatechol |
71412-23-2 | 250MG |
€497.50 | 2023-04-20 |
1,2-Benzenediol,3-(aminomethyl)- 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
71412-23-2 (1,2-Benzenediol,3-(aminomethyl)-) 関連製品
- 932-30-9(2-(Aminomethyl)phenol)
- 876-15-3(4-(aminomethyl)-2,6-dimethylphenol)
- 40680-69-1(2-(Aminomethyl)-6-methylphenol)
- 56865-97-5(2,5-DIHYDROXYBENZYLAMINE)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:71412-23-2)1,2-Benzenediol,3-(aminomethyl)-

清らかである:99%
はかる:1g
価格 ($):566.0